molecular formula C11H14N2O2 B14829128 4-Cyclopropoxy-N,N-dimethylnicotinamide

4-Cyclopropoxy-N,N-dimethylnicotinamide

Katalognummer: B14829128
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: WELVJZHNSYSUOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group attached to the pyridine ring

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-N,N-dimethylnicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants to a specific temperature to facilitate the formation of the cyclopropoxy group on the pyridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the cyclopropoxy group or the dimethylamino group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may influence cellular energy metabolism, DNA repair, and transcription regulation. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these processes .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-13(2)11(14)9-7-12-6-5-10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

WELVJZHNSYSUOJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=CN=C1)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.